

CAS number and IUPAC nomenclature for ethyl cyanate

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An In-depth Technical Guide to Ethyl Cyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl cyanate** (CAS Number: 627-48-5), detailing its chemical identity, properties, and synthetic methodologies. Given the frequent confusion with the related compound, ethyl cyanoacetate, this document focuses exclusively on **ethyl cyanate**.

Chemical Identification and Properties

Ethyl cyanate is an organic compound with the chemical formula C₃H₅NO. Its IUPAC name is **ethyl cyanate**, and it is also known as cyanic acid, ethyl ester.[1] It is essential to distinguish it from its isomer, ethyl isocyanate, and the structurally different ethyl cyanoacetate.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of **ethyl cyanate**. It is important to note that while some data is derived from experimental sources, much of the available information is based on computational models.



Property	Value	Source
CAS Number	627-48-5	[1][2]
IUPAC Name	ethyl cyanate	[1]
Molecular Formula	C₃H₅NO	[1][2]
Molecular Weight	71.08 g/mol	[1][2]
Canonical SMILES	CCOC#N	[1]
InChI Key	JXBPSENIJJPTCI- UHFFFAOYSA-N	[1]
Topological Polar Surface Area	33 Ų	[1][2]
Hydrogen Bond Acceptor Count	2	[2]
Complexity	51.2	[2]
Monoisotopic Mass	71.037113783 Da	[1][2]

Note: Experimental data for properties such as boiling and melting points are not consistently reported in readily available literature.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **ethyl cyanate** are not as commonly documented as for other related esters. However, the synthesis can be approached through established chemical principles. The primary challenge in synthesizing **ethyl cyanate** is to favor the formation of the cyanate ester (R-O-C \equiv N) over the more stable isocyanate isomer (R-N=C=O), due to the ambident nature of the cyanate ion.

Experimental Protocol: Synthesis from an Ethyl Halide and Silver Cyanate

This method is a common strategy for preparing cyanate esters. The use of silver cyanate is crucial as the silver ion's interaction with the nitrogen atom of the cyanate ion helps to promote the attack of the oxygen atom on the electrophilic carbon of the ethyl halide.



 Reaction Principle: This is a nucleophilic substitution reaction where the cyanate ion displaces the halide from the ethyl halide. CH₃CH₂-X + AgOCN → CH₃CH₂-OCN + AgX (where X = I, Br, Cl)

Reactants:

- Ethyl iodide or ethyl bromide
- Silver cyanate (AgOCN)
- Anhydrous aprotic solvent (e.g., diethyl ether, acetonitrile)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend silver cyanate in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
- Slowly add the ethyl halide to the suspension at room temperature with vigorous stirring.
- The reaction mixture is typically stirred for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the precipitated silver halide is removed by filtration.
- The solvent is carefully removed from the filtrate under reduced pressure to yield the crude ethyl cyanate.
- Purification can be achieved by distillation under reduced pressure.

Chemical Reactivity and Mechanisms

Ethyl cyanate is a reactive electrophile, with the carbon atom of the cyanate group being susceptible to nucleophilic attack.

Reaction with Nucleophiles: Formation of Carbamates

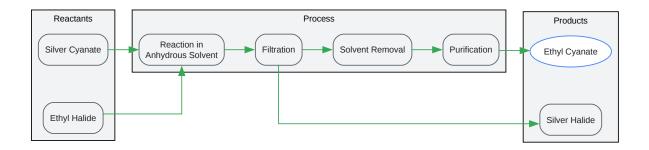


Ethyl cyanate reacts with alcohols in a process known as alcoholysis to form N-substituted carbamates (urethanes). This reaction is of interest in the synthesis of various organic compounds.

 Reaction Mechanism: The reaction proceeds via a nucleophilic addition of the alcohol to the carbon-nitrogen triple bond of the cyanate group.

Visualization of Workflows and Pathways

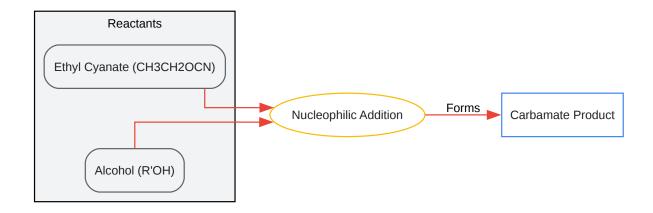
Diagram 1: Synthetic Workflow for Ethyl Cyanate



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Caption: A logical workflow for the synthesis of **ethyl cyanate**.

Diagram 2: Reaction of Ethyl Cyanate with an Alcohol





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Caption: Reaction pathway of **ethyl cyanate** with an alcohol.

Applications in Research and Drug Development

While specific applications of **ethyl cyanate** in drug development are not widely reported in the literature, its role as a reactive intermediate suggests potential utility in the synthesis of more complex molecules. The cyanate functional group can be a precursor to other functionalities, such as carbamates, which are present in numerous pharmaceutically active compounds. Researchers may explore **ethyl cyanate** as a building block in combinatorial chemistry for the discovery of new lead compounds. Its study is also relevant for understanding the fundamental reactivity of organic cyanates.

Safety and Handling

Given the limited specific safety data for **ethyl cyanate**, it should be handled with the precautions appropriate for reactive and potentially toxic organic chemicals. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Due to its relationship to cyanic acid and other cyanated compounds, there is a potential for toxicity, and exposure should be minimized.

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References

- 1. Ethyl cyanate | C3H5NO | CID 533706 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
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